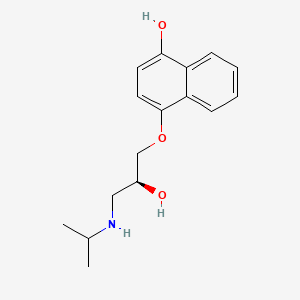

(-)-4-Hydroxypropranolol

Description

Structure

3D Structure

Properties

CAS No. |

76792-96-6 |

|---|---|

Molecular Formula |

C16H21NO3 |

Molecular Weight |

275.34 g/mol |

IUPAC Name |

4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3/t12-/m0/s1 |

InChI Key |

CWEPACWBWIOYID-LBPRGKRZSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C2=CC=CC=C21)O)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O |

Origin of Product |

United States |

Foundational & Exploratory

(-)-4-Hydroxypropranolol mechanism of action beta-adrenergic receptors

Dual-Mechanism Beta-Adrenergic Antagonism & Antioxidant Cytoprotection

Executive Summary

While Propranolol remains the prototype non-selective beta-blocker, its primary active metabolite, (-)-4-Hydroxypropranolol (4-OH-Prop) , exhibits a pharmacological profile that is frequently underestimated in clinical and experimental settings. Unlike the parent compound, 4-OH-Prop possesses a dual mechanism of action: it retains equipotent competitive antagonism at

This guide analyzes the molecular dynamics, receptor kinetics, and experimental characterization of 4-OH-Prop, providing researchers with the protocols necessary to isolate its specific activity from the parent drug.

Molecular Genesis & Pharmacokinetics

4-OH-Prop is not merely a degradation product; it is a bioactive effector generated via hepatic biotransformation. Understanding its genesis is critical for interpreting in vivo data where the metabolite accumulates.

1.1 Metabolic Pathway

Propranolol undergoes extensive first-pass metabolism. The hydroxylation at the 4-position of the naphthalene ring is mediated primarily by CYP2D6 .

-

Stereoselectivity: The metabolic conversion is stereoselective. The (-)-enantiomer (S-propranolol) is preferentially hydroxylated to (-)-4-OH-Prop, which coincides with the enantiomer responsible for beta-blockade.

-

Accumulation: In chronic oral dosing, plasma concentrations of 4-OH-Prop can approach those of the parent drug, contributing significantly to the therapeutic (and side-effect) profile.

Figure 1: The hepatic biotransformation pathway emphasizing the CYP2D6-mediated genesis of the active metabolite.

Pharmacodynamics: Receptor Interaction

The core function of (-)-4-OH-Prop is competitive antagonism at the orthosteric site of G-protein coupled

2.1 Binding Affinity & Selectivity

Contrary to early assumptions that metabolites are less active, 4-OH-Prop is roughly equipotent to propranolol.

| Parameter | (-)-Propranolol | This compound | Mechanistic Note |

| Target | Non-selective antagonism | ||

| ~8.2 - 9.0 | 8.24 | Comparable myocardial blockade | |

| ~8.2 - 9.0 | 8.26 | Comparable smooth muscle blockade | |

| Lipophilicity | High (CNS penetrant) | Moderate (Hydrophilic) | 4-OH-Prop has reduced BBB penetration |

| ISA | Negative | Debated/Weak | Some models suggest weak intrinsic sympathomimetic activity |

2.2 Mechanism of Action (Orthosteric Blockade)

-

Ligand Recognition: 4-OH-Prop enters the transmembrane core of the

-AR. -

Steric Hindrance: It occupies the catecholamine binding pocket (Asp113 interaction in TM3), preventing epinephrine/norepinephrine binding.

-

G-Protein Uncoupling: By stabilizing the receptor in an inactive conformation (

), it prevents the conformational shift required to activate -

Downstream Effect: Inhibition of Adenylyl Cyclase

Reduced cAMP

Pleiotropic Effects: The Antioxidant Advantage

This is the critical differentiator. The addition of the hydroxyl group on the naphthalene ring confers chain-breaking antioxidant properties absent in the parent molecule.

-

Chemistry: The phenolic hydroxyl group donates a hydrogen atom to lipid peroxyl radicals (

), neutralizing them and halting lipid peroxidation chains. -

Potency: 4-OH-Prop is reported to be 4-8x more potent than Vitamin E and >100x more potent than propranolol in inhibiting lipid peroxidation.[1]

-

Clinical Implication: This suggests 4-OH-Prop contributes to cardioprotection beyond simple heart-rate reduction, potentially mitigating reperfusion injury.

Figure 2: The dual therapeutic pathways of 4-OH-Prop: Receptor antagonism (Left) and direct radical scavenging (Right).[2]

Experimental Protocol: Radioligand Binding Assay

To study 4-OH-Prop affinity, a competitive binding assay using

4.1 Reagents & Buffer System

-

Binding Buffer: 50 mM Tris-HCl, 5 mM

, 0.1 mM EDTA, pH 7.4.[3]-

Expert Insight:

is included to stabilize the G-protein coupled state, though less critical for antagonists, it maintains physiological relevance.

-

-

Radioligand:

-ICYP (Specific Activity ~2200 Ci/mmol). -

Displacer: (-)-Propranolol (10

) for defining non-specific binding (NSB).

4.2 Workflow: Competitive Binding

Objective: Determine the

-

Membrane Preparation:

-

Homogenize cardiac tissue or HEK293 cells expressing

AR in ice-cold lysis buffer. -

Centrifuge at 20,000 x g for 15 min. Resuspend pellet in Binding Buffer.[3]

-

Critical Step: Protein concentration must be optimized (typically 20-50

/well) to avoid ligand depletion (<10% of total ligand bound).

-

-

Incubation Setup (96-well plate):

-

Total Binding: Membrane +

-ICYP (~50 pM). -

Non-Specific Binding (NSB): Membrane +

-ICYP + Excess Propranolol (10 -

Experimental Wells: Membrane +

-ICYP + Increasing concentrations of (-)-4-OH-Prop (

-

-

Equilibrium:

-

Incubate at 30°C for 60 minutes .

-

Note: 4-OH-Prop is sensitive to oxidation.[1] Add 0.1% Ascorbic Acid to the buffer to prevent degradation during incubation.

-

-

Harvesting:

-

Rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB).

-

Wash 3x with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Count radioactivity (CPM) via gamma counter.

-

Calculate

and convert to

-

Figure 3: Step-by-step workflow for the competitive radioligand binding assay.

References

-

Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol.[4][5][6] British Journal of Pharmacology, 43(1), 222–235.[4] Link

-

Walle, T., et al. (1980). 4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol. Clinical Pharmacology and Therapeutics, 27(1), 22-31. Link

-

Mak, I. T., et al. (2000). Potent antioxidant properties of 4-hydroxyl-propranolol. Journal of Pharmacology and Experimental Therapeutics, 295(3), 1270-1276. Link

-

Baker, J. G. (2005). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322. Link

-

Gifford Bioscience. Radioligand Binding Assay Protocol. Link

Sources

- 1. Potent antioxidant properties of 4-hydroxyl-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Pharmacological Activities of (-)-4-Hydroxypropranolol and its Parent Compound, Propranolol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in the management of cardiovascular diseases for decades. Its therapeutic effects are primarily attributed to the blockade of β1 and β2-adrenergic receptors. However, the clinical pharmacology of propranolol is complicated by its extensive first-pass metabolism in the liver, which results in low systemic bioavailability.[1] A significant product of this metabolism is (-)-4-hydroxypropranolol, a metabolite that is not merely an inactive byproduct but possesses its own distinct and potent pharmacological activities.[2][3] This guide provides a comprehensive technical comparison of the pharmacological profiles of this compound and propranolol, offering insights into their mechanisms of action, receptor interactions, and physiological effects. Understanding the nuanced differences between the parent drug and its active metabolite is crucial for optimizing therapeutic strategies and for the development of new cardiovascular agents.

Metabolic Pathway of Propranolol to this compound

Propranolol undergoes extensive hepatic metabolism primarily through three pathways: ring oxidation, side-chain oxidation, and direct glucuronidation. The formation of 4-hydroxypropranolol occurs via aromatic hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 enzyme, CYP2D6. This metabolic route is significant only after oral administration, as the metabolite is not detected in plasma following intravenous propranolol infusion.[1]

Caption: Metabolic conversion of propranolol to this compound.

Comparative Pharmacological Activities

The pharmacological profile of this compound exhibits both similarities and critical differences when compared to propranolol. These distinctions are centered around their beta-blocking potency, intrinsic sympathomimetic activity (ISA), and membrane-stabilizing activity (MSA).

Beta-Adrenergic Receptor Blockade

Both propranolol and this compound are potent non-selective antagonists of β1 and β2-adrenergic receptors. Multiple studies have demonstrated that this compound has a beta-blocking potency that is comparable to that of propranolol.[2][3] This equipotency has been observed in various animal models, where both compounds effectively antagonize the effects of isoprenaline on heart rate and blood pressure.[2][3]

| Compound | Target | Binding Affinity (Ki) | Reference |

| (-)-Propranolol | β-adrenergic receptors | 8.9 x 10⁻⁹ M | [4] |

| (-)-Propranolol | β1-adrenergic receptors (human heart) | pKi = 8.6 | [5] |

| (-)-Propranolol | β1-adrenergic receptors (ferret ventricle) | pKi = 8.5 | [6] |

| This compound | β-adrenergic receptors | Potency similar to propranolol | [2][3] |

Intrinsic Sympathomimetic Activity (ISA)

A key pharmacological distinction between the two compounds is the possession of intrinsic sympathomimetic activity (ISA) by this compound.[2][3] ISA refers to the capacity of a beta-blocker to exert a low level of agonist activity at the β-adrenergic receptor while simultaneously acting as an antagonist to more potent agonists like adrenaline. In experimental models using catecholamine-depleted animals, this compound has been shown to cause an increase in heart rate, a classic indicator of ISA.[2][3] Propranolol, in contrast, is devoid of ISA.[7] This partial agonist activity of this compound may have clinical implications, potentially leading to a less pronounced decrease in resting heart rate and cardiac output compared to non-ISA beta-blockers.

Membrane Stabilizing Activity (MSA)

This compound also exhibits membrane-stabilizing activity, a property it shares with propranolol, although the relative potencies may differ.[2][3] MSA is a local anesthetic-like effect that is independent of adrenergic receptor blockade and is related to the drug's ability to interfere with ion channels in the cell membrane. At higher concentrations, this can lead to a decrease in the rate of rise of the cardiac action potential.

Experimental Protocols for Pharmacological Assessment

The characterization of the pharmacological activities of beta-blockers involves a combination of in vitro and in vivo assays. The following are representative protocols for assessing beta-blocking potency, ISA, and MSA.

In Vitro Assessment of Beta-Adrenergic Receptor Binding Affinity

Protocol: Radioligand Binding Assay

-

Membrane Preparation: Isolate cell membranes from a source rich in β-adrenergic receptors (e.g., turkey erythrocytes for β1, rat erythrocytes for β2). Homogenize the tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a binding buffer.[8]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled antagonist (e.g., [³H]dihydroalprenolol), and varying concentrations of the test compounds (propranolol or this compound).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay to determine receptor affinity.

In Vivo Assessment of Cardiovascular Effects

Protocol: Anesthetized Rat Model

-

Animal Preparation: Anesthetize a rat (e.g., with a combination of medetomidine-midazolam-butorphanol) and maintain anesthesia with isoflurane.[9] Catheterize the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Hemodynamic Monitoring: Continuously record heart rate and blood pressure.

-

Drug Administration: Administer a beta-agonist (e.g., isoprenaline) to establish a baseline response (tachycardia and hypotension). Subsequently, administer increasing doses of the test compound (propranolol or this compound) followed by the beta-agonist to assess the antagonist effect.

-

Assessment of ISA: In a separate group of animals, deplete catecholamine stores (e.g., with reserpine) and then administer the test compounds alone to observe any direct effects on heart rate.

-

Data Analysis: Quantify the dose-dependent inhibition of the isoprenaline-induced changes in heart rate and blood pressure to determine the beta-blocking potency. Measure the change in heart rate in catecholamine-depleted animals to assess ISA.

Beta-Adrenergic Receptor Signaling Pathway

Both propranolol and this compound exert their primary effects by modulating the beta-adrenergic signaling cascade. Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA), which phosphorylates various downstream targets, leading to the characteristic physiological responses in cardiac and other tissues. Antagonists like propranolol and this compound block the initial step of this cascade by preventing agonist binding to the receptor.

Caption: Simplified beta-adrenergic receptor signaling pathway and the site of action of beta-blockers.

Pharmacokinetic Comparison

The pharmacokinetics of propranolol and this compound differ significantly, which has important implications for their contribution to the overall therapeutic effect.

| Parameter | Propranolol | This compound | Reference |

| Bioavailability (Oral) | Low and variable (due to extensive first-pass metabolism) | Formed during first-pass metabolism | [1] |

| Plasma Concentration (Chronic Oral Dosing) | 5.3 to 300 ng/ml | 2.1 to 36.0 ng/ml | [10] |

| Plasma Concentration Ratio (Metabolite/Parent) | - | 0.057 to 0.241 (mean 0.130) | [10] |

| Half-life | 3-6 hours | Shorter than propranolol | [1] |

The plasma concentrations of this compound can be a significant fraction of the parent drug concentration, especially at lower doses of propranolol. However, the ratio of the metabolite to the parent drug decreases with increasing doses, suggesting saturation of the metabolic pathway.

Analytical Methodologies for Simultaneous Determination

Accurate assessment of the pharmacokinetics and pharmacodynamics of propranolol and its active metabolite requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection is a commonly used technique for the simultaneous quantification of both compounds in biological matrices like plasma.[11][12][13]

Protocol: HPLC with Fluorescence Detection

-

Sample Preparation: Extract propranolol and this compound from plasma using a suitable organic solvent (e.g., ethyl acetate) under alkaline conditions.

-

Chromatographic Separation: Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18). Use a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and a buffer to achieve separation of the two compounds.

-

Detection: Monitor the column effluent with a fluorescence detector set at appropriate excitation and emission wavelengths for each compound.

-

Quantification: Construct a calibration curve using standards of known concentrations to quantify the amounts of propranolol and this compound in the plasma samples.

Conclusion

This compound is a pharmacologically active metabolite of propranolol with a distinct pharmacological profile. While it shares a similar beta-blocking potency with its parent compound, its intrinsic sympathomimetic activity and membrane-stabilizing properties set it apart. The contribution of this compound to the overall clinical effects of orally administered propranolol is likely significant, particularly at lower therapeutic doses. A thorough understanding of the comparative pharmacology of these two compounds is essential for researchers and clinicians working to optimize beta-blocker therapy and for the rational design of new drugs targeting the beta-adrenergic system. Further research, particularly to obtain precise receptor binding affinities for this compound, would be valuable in further elucidating its pharmacological role.

References

-

Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology, 43(1), 222–235. [Link]

-

Walle, T., Conradi, E. C., Walle, U. K., & Gaffney, T. E. (1978). Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy. British Journal of Clinical Pharmacology, 5(5), 441–445. [Link]

-

Drummer, O. H., & Louis, W. J. (1981). Combined high-performance liquid chromatographic procedure for measuring 4-hydroxypropranolol and propranolol in plasma. Journal of Pharmaceutical Sciences, 70(9), 1070–1072. [Link]

-

Johnsson, G., & Regårdh, C. G. (1976). Clinical pharmacokinetics of propranolol. Clinical Pharmacokinetics, 1(4), 233–263. [Link]

-

Fu, C. W., & Mason, W. D. (1989). Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography. The Analyst, 114(10), 1219–1223. [Link]

-

Filo. (2023). Propranolol binds to β-adrenergic receptors with a KI of 8.9×10-9 M. [Link]

-

Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology, 43(1), 222–235. [Link]

-

Mehvar, R., & Brocks, D. R. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 687. [Link]

-

Oates, J. A., & Brown, A. J. (2001). Effect of Altered AGP Plasma Binding on Heart Rate Changes by S(-)-Propranolol in Rats Using Mechanism-Based Estimations of In Vivo Receptor Affinity (KB,vivo). Pharmaceutical Research, 18(11), 1583–1589. [Link]

-

Gille, E., Lemoine, H., Ehle, B., & Kaumann, A. J. (1985). The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. Naunyn-Schmiedeberg's archives of pharmacology, 331(1), 60–70. [Link]

-

Molenaar, P., Sarsero, D., Arch, J. R., Kelly, J., & Kaumann, A. J. (1997). Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium. British journal of pharmacology, 121(4), 635–644. [Link]

-

Shinde, G., et al. (2012). membrane stabilization assay for anti-inflammatory activity yields false positive results for samples containing traces of ethanol and methanol. International Journal of Pharmaceutical Sciences and Research, 3(8), 2736. [Link]

-

Forrester, J. S., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of visualized experiments : JoVE, (95), 52338. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in molecular biology (Clifton, N.J.), 22, 55–71. [Link]

-

Shin, S. Y., et al. (2014). A schematic diagram for the β-AR signalling network. The β-AR. Scientific reports, 4, 7319. [Link]

-

Ghafourian, T., et al. (2023). A review on experimental surgical models and anesthetic protocols of heart failure in rats. Frontiers in Cardiovascular Medicine, 10, 1126425. [Link]

-

HaemoScan. (2024). Hemolysis Assay for Biomaterials Manual. [Link]

-

Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]

-

Lee, S. H., et al. (2012). Pharmacokinetic parameters of propranolol and 4-OH-propranolol by subject group. Journal of Korean medical science, 27(10), 1238–1243. [Link]

-

Bavisetty, C., et al. (2011). Development and validation of HPLC method for estimation of propranolol HCL in human plasma. Asian Journal of Chemistry, 23(10), 4251-4254. [Link]

-

Vasile, F., et al. (2024). Evaluation of general anesthesia protocols for a highly controlled cardiac ischemia-reperfusion model in mice. PloS one, 19(10), e0293310. [Link]

-

Cero, L. D., et al. (2018). Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists. Frontiers in pharmacology, 9, 137. [Link]

-

Costanzi, S. (2013). Graph analysis of β2 adrenergic receptor structures: a “social network” of GPCR residues. PeerJ, 1, e21. [Link]

-

Sarker, A., et al. (2015). ASSESSMENT OF MEMBRANE STABILIZING ACTIVITY FROM HONEY. AN IN-VITRO APPROACH. Acta Scientiarum Polonorum Technologia Alimentaria, 14(1), 85-90. [Link]

-

Su, H., et al. (2018). Effects of various types of anesthesia on hemodynamics, cardiac function, and glucose and lipid metabolism in rats. American journal of physiology. Heart and circulatory physiology, 315(3), H657–H667. [Link]

-

Frishman, W. H. (1982). Beta blockers with intrinsic sympathomimetic activity. The American journal of cardiology, 49(5), 1413–1419. [Link]

-

Sadeghi, H. M., & Sempowski, G. D. (1995). Enhancement of Beta-Adrenergic-Induced cAMP Accumulation in Activated T-cells. Journal of immunology (Baltimore, Md. : 1950), 154(7), 3207–3216. [Link]

-

Herve, D., & Hein, L. (2004). Schematic diagram. Signaling pathways mediating β 1-adrenergic receptor. Journal of Biological Chemistry, 279(20), 21475-21484. [Link]

-

Al-Amri, A. M., et al. (2022). Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole. Frontiers in veterinary science, 9, 1045939. [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]

-

Lerman, A., & Lerman, L. O. (2011). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. Cardiovascular revascularization medicine : including molecular interventions, 12(3), 191–197. [Link]

-

Dheeraj, T., et al. (2011). High-Performance Liquid Chromatography Determination of Propranolol in Human Plasma. Asian Journal of Chemistry, 23(10), 4251-4254. [Link]

-

Khalilimeybodi, A., et al. (2018). Schematic diagram of β-adrenergic signaling and CaN/ NFAT pathway in. Journal of theoretical biology, 455, 18–31. [Link]

-

Motulsky, H. (1996). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Newman, A. H., et al. (1987). A rapid and sensitive competitive receptor binding assay for beta-1 and beta-2 adrenergic binding for adrenergic agents. Experimental biology and medicine (Maywood, N.J.), 184(1), 53–59. [Link]

-

Xiang, Y., et al. (2012). A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes. The Journal of biological chemistry, 287(20), 16393–16402. [Link]

-

Ullah, H., et al. (2021). Protective Effect of Bergapten against Human Erythrocyte Hemolysis and Protein Denaturation In Vitro. Scientifica, 2021, 6689319. [Link]

-

Spadavecchia, C., et al. (2023). Evaluation of the Cardiovascular and Serotonergic Modulatory Effects of Ondansetron in Healthy Dogs Under Anesthesia. Animals : an open access journal from MDPI, 13(18), 2911. [Link]

-

Singh, S. P., et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 50(5), 938-46. [Link]

-

Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-adrenergic signaling in cancer. Clinical cancer research : an official journal of the American Association for Cancer Research, 18(5), 1201–1206. [Link]

-

Ross, P. J., et al. (1981). The effect of intrinsic sympathomimetic activity on beta-receptor responsiveness after beta-adrenoceptor blockade withdrawal. British journal of clinical pharmacology, 12(3), 359S–364S. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Clark, R. B., et al. (1998). Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity. Molecular pharmacology, 54(5), 881–889. [Link]

Sources

- 1. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propranolol binds to \beta -adrenergic receptors with a \text{K}_{I} .. [askfilo.com]

- 5. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. public-pages-files-2025.ebm-journal.org [public-pages-files-2025.ebm-journal.org]

- 9. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combined high-performance liquid chromatographic procedure for measuring 4-hydroxypropranolol and propranolol in plasma: pharmacokinetic measurements following conventional and slow-release propranolol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

Unveiling the Potent Antioxidant Capacity of 4-Hydroxypropranolol: A Technical Guide for Researchers

This guide provides an in-depth exploration of the antioxidant properties of 4-hydroxypropranolol (4-OHP), a major metabolite of the widely used beta-blocker, propranolol. Geared towards researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of 4-OHP's antioxidant action and provides detailed protocols for its evaluation in established oxidative stress models.

Introduction: Beyond Beta-Blockade - A New Role for a Propranolol Metabolite

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathogenic factor in a multitude of diseases, including cardiovascular disorders.[1][2][3][4] While the therapeutic benefits of propranolol in cardiovascular medicine are well-established and primarily attributed to its beta-adrenergic receptor antagonism, emerging evidence highlights a significant, and perhaps overlooked, contribution from its primary metabolite, 4-hydroxypropranolol.[5][6][7]

Propranolol undergoes extensive metabolism in the liver, with ring oxidation leading to the formation of 4-hydroxypropranolol, primarily catalyzed by the CYP2D6 enzyme.[8][9] This metabolite circulates in plasma at concentrations often approaching that of the parent drug.[5][6] Crucially, research has revealed that 4-hydroxypropranolol possesses potent antioxidant properties, far exceeding those of its parent compound and even surpassing the well-known antioxidant, vitamin E, in certain experimental settings.[5][6] This discovery opens a new avenue for understanding the full therapeutic spectrum of propranolol and positions 4-hydroxypropranolol as a molecule of interest for its direct cytoprotective effects against oxidative damage.

This guide will dissect the antioxidant prowess of 4-hydroxypropranolol, offering a comprehensive overview of its mechanism of action and practical, validated methodologies to investigate its efficacy in various oxidative stress models.

The Chemical Basis of Antioxidant Activity: A Tale of Two Hydroxyl Groups

The antioxidant superiority of 4-hydroxypropranolol over propranolol lies in its chemical structure. The introduction of a hydroxyl group at the 4-position of the naphthalene ring is the key modification that endows the molecule with its potent free radical scavenging capabilities.[6] This phenolic hydroxyl group can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.

The metabolism of propranolol to 4-hydroxypropranolol is a critical step in unmasking this antioxidant potential. While propranolol itself has some reported effects on oxidative stress,[10][11] its activity is significantly lower than that of its hydroxylated metabolite.[5][6]

Caption: Chain-breaking antioxidant mechanism of 4-hydroxypropranolol.

In Vitro Evaluation of Antioxidant Properties: A Practical Guide

A variety of in vitro models can be employed to quantify the antioxidant potential of 4-hydroxypropranolol. [12][13][14]These assays provide a controlled environment to assess specific aspects of its antioxidant activity.

Assessment of Radical Scavenging Activity

A common starting point is to evaluate the direct radical-scavenging ability of 4-hydroxypropranolol using cell-free assays.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [15] This widely used method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Materials:

-

4-hydroxypropranolol hydrochloride

-

DPPH solution (in methanol or ethanol)

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of 4-hydroxypropranolol in the appropriate solvent.

-

Create a series of dilutions of 4-hydroxypropranolol.

-

In a 96-well plate, add a fixed volume of DPPH solution to each well.

-

Add an equal volume of the 4-hydroxypropranolol dilutions to the respective wells.

-

Include a control well containing the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at the appropriate wavelength (typically around 517 nm).

-

Calculate the percentage of DPPH scavenging activity for each concentration of 4-hydroxypropranolol.

Cellular Models of Oxidative Stress

Cell-based assays provide a more biologically relevant system to study the protective effects of 4-hydroxypropranolol against oxidative damage. [16][17] Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells.

Materials:

-

Human cell line (e.g., HepG2, PNT2) [15]* Cell culture medium and supplements

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator

-

4-hydroxypropranolol

-

96-well black-walled, clear-bottom plate

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with DCFH-DA solution and incubate.

-

Wash the cells with PBS to remove excess probe.

-

Treat the cells with various concentrations of 4-hydroxypropranolol.

-

Induce oxidative stress by adding AAPH solution.

-

Immediately begin monitoring the fluorescence intensity over time using a microplate reader.

-

Calculate the CAA value, which represents the area under the curve of fluorescence intensity versus time.

Protection Against Lipid Peroxidation

Assays that measure the end-products of lipid peroxidation are crucial for demonstrating the "chain-breaking" antioxidant activity of 4-hydroxypropranolol.

Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation.

Materials:

-

Isolated biological membranes (e.g., liver microsomes) or cell lysates [8]* Oxidative stress inducer (e.g., FeSO₄/ascorbate)

-

4-hydroxypropranolol

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA) reagent

-

Spectrophotometer or fluorescence reader

Procedure:

-

Incubate the biological sample with the oxidative stress inducer in the presence or absence of 4-hydroxypropranolol.

-

Stop the reaction by adding TCA.

-

Centrifuge to pellet the precipitated proteins.

-

Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.

-

Cool the samples and measure the absorbance or fluorescence of the resulting pink-colored product.

-

Quantify the MDA concentration using a standard curve.

| In Vitro Assay | Principle | Endpoint Measured | Key Advantage |

| DPPH Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | Decrease in absorbance at ~517 nm. | Simple, rapid, and cost-effective for initial screening. |

| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells. | Inhibition of fluorescence increase over time. | Provides a more biologically relevant measure of antioxidant activity within a cellular context. |

| TBARS Assay | Quantifies malondialdehyde (MDA), a byproduct of lipid peroxidation. | Absorbance or fluorescence of the MDA-TBA adduct. | Directly assesses the inhibition of lipid peroxidation, a key aspect of "chain-breaking" antioxidant activity. |

In Vivo Models for Assessing Antioxidant Efficacy

While in vitro studies provide valuable mechanistic data, in vivo models are essential to evaluate the physiological relevance of 4-hydroxypropranolol's antioxidant properties. [12] Model: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity [18] CCl₄ is a well-established hepatotoxin that induces severe oxidative stress and lipid peroxidation in the liver. [18]This model is suitable for evaluating the protective effects of 4-hydroxypropranolol against chemically induced liver injury.

Experimental Design:

-

Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

-

Groups:

-

Control group (vehicle only)

-

CCl₄ group (vehicle + CCl₄)

-

4-hydroxypropranolol + CCl₄ group (pre-treatment with 4-hydroxypropranolol followed by CCl₄)

-

Positive control group (e.g., silymarin + CCl₄)

-

-

Dosing Regimen: 4-hydroxypropranolol is typically administered orally or intraperitoneally for a set period before a single or repeated dose of CCl₄.

-

Biochemical Analysis: At the end of the study, blood and liver tissue are collected for analysis of:

-

Serum markers of liver damage: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Oxidative stress biomarkers in liver homogenates:

-

Lipid peroxidation (MDA levels)

-

Reduced glutathione (GSH) levels

-

Activities of antioxidant enzymes: superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

-

-

-

Histopathological Examination: Liver sections are stained with hematoxylin and eosin (H&E) to assess the degree of necrosis, inflammation, and other pathological changes.

Caption: Workflow for the in vivo evaluation of 4-hydroxypropranolol.

Summary of Key Findings and Future Directions

The available evidence strongly supports the classification of 4-hydroxypropranolol as a potent antioxidant. Its "chain-breaking" activity, ability to protect cellular antioxidant defenses, and inhibition of LDL oxidation underscore its potential therapeutic value beyond the beta-blocking effects of its parent compound, propranolol. [5][6] Comparative Potency of 4-Hydroxypropranolol

| Compound | Antioxidant Potency (Relative to Propranolol) | Key Findings | Reference |

| 4-Hydroxypropranolol | >100-fold more active | Significantly more potent than Vitamin E in inhibiting lipid peroxidation. | [5][6] |

| Propranolol | Baseline | Weak antioxidant activity. | [5][6] |

| Vitamin E (Trolox) | 4- to 8-fold less potent than 4-OHP | A standard antioxidant, but less effective than 4-hydroxypropranolol in the studied models. | [5][6] |

Future research should focus on:

-

Elucidating the in vivo contribution of 4-hydroxypropranolol to the cardiovascular benefits of propranolol.

-

Investigating the potential of 4-hydroxypropranolol as a standalone therapeutic agent for diseases with a strong oxidative stress component.

-

Exploring the structure-activity relationship of other propranolol metabolites to identify novel antioxidant compounds.

The potent antioxidant properties of 4-hydroxypropranolol represent a significant and exciting area of research. The methodologies outlined in this guide provide a robust framework for further investigation into the therapeutic potential of this fascinating molecule.

References

-

Mak, I. T., & Weglicki, W. B. (1998). Potent antioxidant properties of 4-hydroxyl-propranolol. Journal of Pharmacology and Experimental Therapeutics, 284(1), 24-30. [Link]

-

Mak, I. T., & Weglicki, W. B. (2016). Potent Antioxidant Properties of 4-Hydroxyl-propranolol. ResearchGate. [Link]

-

Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British journal of pharmacology, 43(1), 222–235. [Link]

-

Giacomelli, C., et al. (2020). New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants. Antioxidants, 9(11), 1143. [Link]

-

Bilezikian, J. P., et al. (1979). A radioreceptor assay for propranolol and 4-hydroxypropranolol. Journal of clinical endocrinology and metabolism, 48(1), 169-177. [Link]

-

Sun, H., et al. (2020). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. Molecules, 25(24), 5961. [Link]

-

Sun, H. (2020). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Refubium - Freie Universität Berlin. [Link]

-

Tsen, C. M. D., et al. (2024). Propranolol Hydrochloride Psychiatric Effectiveness and Oxidative Stress: An Update. Medicina, 60(5), 724. [Link]

-

ResearchGate. (n.d.). Chemical structures of propranolol and 4-hydroxypropranolol enantiomers. [Link]

-

Oatis, J. E., et al. (1985). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man. Journal of medicinal chemistry, 28(6), 822–824. [Link]

-

Kurutas, E. B. (2016). Biomarkers of Oxidative Stress Tethered to Cardiovascular Diseases. Postgraduate medical journal, 92(1090), 487–494. [Link]

-

Tan, H. H., et al. (2016). Some In Vitro/In Vivo Chemically-Induced Experimental Models of Liver Oxidative Stress in Rats. Pharmacognosy research, 8(Suppl 1), S1–S6. [Link]

-

Kudo, S., et al. (2013). Beta-Blockers and Oxidative Stress in Patients with Heart Failure. Pharmaceuticals, 4(8), 1088-1101. [Link]

-

Assefa, A. D., et al. (2021). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Antioxidants, 10(4), 621. [Link]

-

Giacomelli, C., et al. (2020). New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants. Antioxidants, 9(11), 1143. [Link]

-

Biomedica. (2024, February 6). Biomarkers of Oxidative Stress in Heart Disease. [Link]

-

Jeong, T. B., et al. (2021). Oxidative Stress in Human Toxicology. Toxics, 9(7), 169. [Link]

-

Frontiers. (n.d.). β-blockers and metabolic modulation: unraveling the complex interplay with glucose metabolism, inflammation and oxidative stress. [Link]

-

Taylor & Francis Online. (n.d.). Lysosomotropic beta blockers induce oxidative stress and IL23A production in Langerhans cells. [Link]

-

Sharma, P., et al. (2018). Review on antioxidant evaluation methods: In- vitro and in-vivo models. ResearchGate. [Link]

-

Azman, N. A. A., et al. (2022). Oxidative Stress Parameters as Biomarkers of Cardiovascular Disease towards the Development and Progression. Antioxidants, 11(6), 1195. [Link]

-

ResearchGate. (2015). In-Vitro and In-vivo Models for Antioxidant Activity Evaluation: A Review. [Link]

-

Andreadou, I., et al. (2021). Oxidative Stress Evaluation in Ischemia Reperfusion Models: Characteristics, Limits and Perspectives. Antioxidants, 10(3), 363. [Link]

-

IJPR. (n.d.). Overview Of In Vitro – Antioxidant Models. [Link]

-

Kudo, S., et al. (2013). Beta-Blockers and Oxidative Stress in Patients with Heart Failure. Pharmaceuticals, 4(8), 1088-1101. [Link]

-

Taylor & Francis Online. (2018). Biological Markers of Oxidative Stress in Cardiovascular Diseases: After so Many Studies, What do We Know?. [Link]

-

PharmGKB. (n.d.). Propranolol Pathway, Pharmacokinetics. [Link]

-

ResearchGate. (2024). Oxidative Stress and Its Biomarkers in Cardiovascular Diseases. [Link]

-

Al-Shorbagy, M. Y. (2023). Toxicity of Atenolol and Propranolol on Rat Heart Mitochondria. Cardiovascular toxicology, 23(1), 1–11. [Link]

-

MDPI. (n.d.). Antioxidant Potential of Psychotropic Drugs: From Clinical Evidence to In Vitro and In Vivo Assessment and toward a New Challenge for in Silico Molecular Design. [Link]

Sources

- 1. Biomarkers of Oxidative Stress Tethered to Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomarkers of Oxidative Stress in Heart Disease | Biomedica [bmgrp.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Potent antioxidant properties of 4-hydroxyl-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. ClinPGx [clinpgx.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ijsrtjournal.com [ijsrtjournal.com]

- 15. New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Oxidative Stress Evaluation in Ischemia Reperfusion Models: Characteristics, Limits and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Some In Vitro/In Vivo Chemically-Induced Experimental Models of Liver Oxidative Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Paradox: Antagonist Parent, Partial Agonist Offspring

Title: Beyond the Parent: The Intrinsic Sympathomimetic Activity (ISA) Profile of (-)-4-Hydroxypropranolol Subtitle: A Technical Deep-Dive into Metabolite-Driven Partial Agonism in Beta-Adrenergic Pharmacology

In high-precision pharmacology, Propranolol is canonically defined as the "Gold Standard" non-selective beta-blocker lacking Intrinsic Sympathomimetic Activity (ISA). It acts as a pure antagonist, reducing resting heart rate and contractility without stimulating the receptor.

However, detailed metabolic profiling reveals a critical divergence. Its primary active metabolite, This compound (4-OH-Prop) , exhibits a distinct pharmacological signature.[1] Unlike the parent compound, 4-OH-Prop possesses measurable Intrinsic Sympathomimetic Activity (ISA) . This guide dissects the technical validation of this profile, providing the experimental frameworks necessary to distinguish metabolite-driven partial agonism from pure antagonism.

The Core Distinction

| Feature | Propranolol (Parent) | This compound (Metabolite) |

| Primary Action | Non-selective | Non-selective |

| Potency | 1.0 (Reference) | |

| ISA Status | Absent (Null) | Present (Partial Agonist) |

| MSA (Membrane Stabilizing) | High | High |

| Clinical Relevance | Primary blockade | Contributes to net effect; alters bradycardic floor |

Molecular Mechanism: The Partial Agonist Signaling Cascade

To understand the ISA of 4-OH-Prop, we must look beyond simple ligand binding. While both compounds bind the

-

Propranolol: Locks the receptor in an inactive conformation (

), preventing -

4-OH-Prop: Stabilizes a specific intermediate conformation (

) that allows for weak, sub-maximal activation of adenylyl cyclase.

This "leak" of signal transduction is the molecular definition of ISA. It prevents the heart rate from dropping too low during rest (preserving the "bradycardic floor") while still blocking massive catecholamine surges during stress.

Visualization: Differential Signaling Pathways

Figure 1: Differential signaling consequences of Propranolol vs. 4-Hydroxypropranolol binding.[1][2][3][4][5][6][7][8] Note the partial activation pathway unique to the metabolite.

Experimental Validation Protocol: In Vivo ISA Determination

The definitive proof of ISA requires an experimental system devoid of endogenous catecholamines (epinephrine/norepinephrine). If a drug increases heart rate in a system where no background sympathetic tone exists, that increase must be intrinsic to the drug.

Protocol A: The Reserpinized Rat Model (Catecholamine Depletion)

Objective: To isolate the intrinsic agonist activity of 4-OH-Prop from its antagonist blockade.

Reagents & Equipment:

-

Test Subjects: Male Sprague-Dawley rats (250-300g).

-

Depletion Agent: Reserpine (5 mg/kg, IP).

-

Test Compound: this compound HCl (dissolved in saline).

-

Control: Propranolol HCl (Negative Control), Pindolol (Positive Control).

-

Instrumentation: Femoral artery cannulation for continuous BP/HR monitoring.

Workflow:

-

Depletion Phase (T-24h): Administer Reserpine (5 mg/kg IP) 24 hours prior to the experiment. This depletes presynaptic vesicles of catecholamines, creating a "sympathectomized" baseline.

-

Anesthesia & Stabilization: Anesthetize rats (Pentobarbital 60 mg/kg). Cannulate femoral artery. Allow 30 min stabilization.

-

Validation Check: Baseline HR should be significantly lower than non-reserpinized controls (<300 bpm).

-

-

Challenge Phase: Administer 4-OH-Prop intravenously in cumulative doses (0.01, 0.1, 1.0 mg/kg).

-

Data Acquisition: Measure

HR (Change in Heart Rate) and

Expected Results:

-

Propranolol:

HR -

Pindolol (Positive Control):

HR -

4-OH-Prop:

HR

Experimental Validation Protocol: In Vitro cAMP Assay

For high-throughput screening or mechanistic confirmation, cell-based assays provide a cleaner "noise-free" environment.

Protocol B: Forskolin-Potentiated cAMP Accumulation

ISA is often too weak to generate a robust cAMP signal on its own. We use Forskolin (a direct adenylyl cyclase activator) to raise the "gain" of the system, making the partial agonism of 4-OH-Prop detectable.

System: S49 Lymphoma cells or HEK293 cells overexpressing human

Step-by-Step Methodology:

-

Cell Preparation: Harvest cells and suspend in assay buffer (HBSS + 20 mM HEPES + 1 mM IBMX to inhibit phosphodiesterase).

-

Incubation Groups:

-

Basal: Buffer only.

-

Forskolin Only: 10

M Forskolin (sets the amplified baseline). -

Antagonist Mode: Forskolin + Isoproterenol (Full Agonist) + 4-OH-Prop (Test).

-

ISA Mode: Forskolin + 4-OH-Prop (Test).[9]

-

-

Reaction: Incubate for 30 min at 37°C.

-

Termination: Lyse cells with 0.1 M HCl.

-

Detection: Quantify cAMP via TR-FRET or ELISA.

Data Interpretation:

-

Pure Antagonist (Propranolol): In ISA Mode, cAMP levels = Forskolin Only control.

-

Partial Agonist (4-OH-Prop): In ISA Mode, cAMP levels > Forskolin Only control (typically 15-30% of Isoproterenol max).

Visualization: Experimental Workflow

Figure 2: Dual-arm in vitro workflow for simultaneous characterization of antagonism and intrinsic activity.

Comparative Pharmacological Profile

The following table synthesizes the intrinsic activity data, positioning 4-OH-Prop relative to standard benchmarks.

| Parameter | Propranolol | This compound | Pindolol | Isoproterenol |

| Receptor Selectivity | Non-selective ( | Non-selective ( | Non-selective | Non-selective |

| Antagonist Potency (pK | 8.6 - 9.0 | 8.5 - 8.9 | 8.7 | N/A (Agonist) |

| Intrinsic Activity ( | 0.0 (Pure Antagonist) | 0.15 - 0.25 (Partial) | 0.30 - 0.50 | 1.0 (Full Agonist) |

| Effect on Resting HR | Decrease ( | Decrease/Neutral ( | Minimal Change ( | Increase ( |

| Lipophilicity | High | Low (Hydrophilic) | Moderate | Low |

Technical Insight: The hydrophilicity of 4-OH-Prop (due to the hydroxyl group) limits its CNS penetration compared to Propranolol. However, its peripheral ISA may contribute to a "smoother" hemodynamic profile in chronic dosing where metabolite accumulation occurs.

References

-

Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology, 43(1), 222–235.

-

Jasper, J. R., Michel, M. C., & Insel, P. A. (1988). Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity.[6] The FASEB Journal, 2(13), 2891–2894.[6]

-

Walle, T., et al. (1980). 4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol. Clinical Pharmacology & Therapeutics, 27(1), 22-31.

-

Brodde, O. E. (1991). Beta 1- and beta 2-adrenoceptors in the human heart: properties, function, and alterations in chronic heart failure. Pharmacological Reviews, 43(2), 203-242.

-

Baker, J. G. (2010). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology, 144(3), 317-322.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

CYP2D6 mediated metabolism of propranolol to 4-hydroxypropranolol

An In-Depth Technical Guide to the CYP2D6-Mediated Metabolism of Propranolol to 4-Hydroxypropranolol

Foreword: A Molecule, An Enzyme, A Spectrum of Response

In the landscape of pharmacokinetics, few interactions are as illustrative of the interplay between drug chemistry and human genetics as the metabolism of propranolol by Cytochrome P450 2D6 (CYP2D6). Propranolol, the prototypical non-selective beta-blocker, has been a cornerstone of cardiovascular therapy for decades.[1][2] Its efficacy, however, is not uniform across the patient population. The key to unlocking this variability lies in understanding its primary metabolic fate: the conversion to 4-hydroxypropranolol (4-OHP), a reaction predominantly catalyzed by the highly polymorphic CYP2D6 enzyme.[3][4]

This technical guide is designed for researchers, clinical pharmacologists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of this critical metabolic pathway. We will explore the biochemical intricacies, the profound impact of pharmacogenomics, and the robust experimental systems required to study this interaction. Our focus is on the causality behind the science—the "why" that drives experimental design and data interpretation, ensuring a self-validating and trustworthy approach to investigation.

The Core Interaction: Propranolol and CYP2D6

Propranolol exerts its therapeutic effect by competitively blocking β1 and β2 adrenergic receptors, thereby reducing heart rate, myocardial contractility, and blood pressure.[1][5] While effective, its clinical journey is heavily influenced by its elimination profile. After oral administration, propranolol undergoes extensive first-pass metabolism in the liver, with several pathways contributing to its clearance. These include N-desisopropylation, primarily mediated by CYP1A2, and direct glucuronidation.[3][6]

However, the most significant pathway in terms of both quantity and clinical relevance is aromatic ring hydroxylation to produce 4-hydroxypropranolol. This reaction is almost exclusively catalyzed by CYP2D6.[4][7]

The Metabolite: 4-Hydroxypropranolol (4-OHP)

A crucial point often overlooked is that 4-OHP is not an inactive byproduct. It is an active metabolite with pharmacological properties. Studies have demonstrated that 4-OHP is a potent beta-blocker, with a potency comparable to the parent drug, propranolol.[8][9][10] Furthermore, it exhibits intrinsic sympathomimetic and membrane-stabilizing activities.[9][10] The formation of this active metabolite means that CYP2D6 activity does not simply inactivate propranolol but modulates its overall pharmacological profile.

The Enzyme: Cytochrome P450 2D6 (CYP2D6)

CYP2D6 is a titan of drug metabolism, responsible for the processing of approximately 20-25% of all clinically used drugs.[11] It is encoded by a highly polymorphic gene, with over 170 known star (*) alleles, leading to wide interindividual and inter-ethnic variability in enzyme function.[11][12] Unlike many other CYP enzymes, CYP2D6 is generally considered non-inducible, meaning its activity level is primarily determined by an individual's genetic makeup rather than by exposure to other drugs or environmental factors.[4]

This genetic variability is the foundation for the classification of individuals into distinct metabolizer phenotypes.

The Pharmacogenomic Dimension: From Genotype to Phenotype

The clinical implications of the propranolol-CYP2D6 interaction are rooted in pharmacogenomics. An individual's CYP2D6 genotype dictates their capacity to metabolize propranolol, directly influencing plasma concentrations and, consequently, therapeutic and adverse responses.

The combination of alleles an individual carries (their diplotype) is used to predict their metabolizer phenotype.[13] These phenotypes represent a spectrum of enzyme activity.

Table 1: CYP2D6 Phenotypes and Clinical Implications for Propranolol Therapy

| Phenotype | Description | Genotype Examples | Expected Propranolol / 4-OHP Profile | Clinical Considerations |

| Poor Metabolizer (PM) | Absent enzyme activity.[13] | 4/4, 5/5 | High propranolol levels, very low/absent 4-OHP levels. | Increased risk of bradycardia, hypotension, and other adverse effects. May require significant dose reduction.[7] |

| Intermediate Metabolizer (IM) | Decreased enzyme activity.[13] | 4/10, 1/41 | Moderately increased propranolol levels, decreased 4-OHP levels. | Increased risk of adverse effects compared to NMs. Dose reduction may be necessary. |

| Normal Metabolizer (NM) | Fully functional enzyme activity.[13] | 1/1, 1/2 | "Standard" propranolol and 4-OHP levels. | Standard dosing guidelines are generally effective. |

| Ultrarapid Metabolizer (UM) | Increased enzyme activity due to gene duplication/multiplication.[13] | 1xN/1, 2xN/2 | Low propranolol levels, high 4-OHP levels. | Potential for therapeutic failure at standard doses due to rapid clearance. May require higher doses. |

Advanced Concepts: Mechanism-Based Inhibition

A layer of complexity is added by the fact that propranolol and its metabolite 4-OHP can act as mechanism-based inhibitors (MBIs) of CYP2D6.[14][15] An MBI, also known as a suicide inhibitor, is a substrate that is converted by the enzyme into a reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.[15]

This has profound implications:

-

Phenoconversion: A genotypic Normal Metabolizer (NM) can be converted into a phenotypic Poor Metabolizer (PM) upon chronic exposure to an MBI like propranolol.

-

Drug-Drug Interactions (DDIs): Co-administration of propranolol with other CYP2D6 substrates can lead to dangerously elevated levels of the co-administered drug, as the metabolic pathway has been shut down.[15]

The potential for mechanism-based inhibition is a critical safety parameter to evaluate during drug development and a key consideration in clinical practice.

Experimental Methodologies: A Practical Guide

Investigating the kinetics and variability of propranolol's 4-hydroxylation requires robust and validated experimental systems. The choice of system depends on the specific question being asked, ranging from basic kinetic analysis to population screening.

In Vitro Systems

-

Human Liver Microsomes (HLMs): This is the gold standard for initial metabolic profiling.[4] HLMs are vesicles of endoplasmic reticulum isolated from donor liver tissue, containing a rich complement of CYP enzymes. Pooled HLMs from multiple donors provide an estimate of average population kinetics, while individual donor HLMs can be used to assess inter-individual variability.

-

Recombinant Enzymes: For definitive enzyme identification (reaction phenotyping), recombinant human CYP2D6 expressed in a heterologous system (e.g., baculovirus-infected insect cells) is used. This provides a clean system to study the contribution of a single enzyme without confounding activities from other CYPs.

Protocol: Determination of Propranolol 4-Hydroxylation Kinetics in Human Liver Microsomes

This protocol outlines a self-validating system to determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for the formation of 4-OHP from propranolol.

A. Rationale & Self-Validation: This experiment is designed to measure the initial rate of metabolite formation across a range of substrate concentrations. The validity of the results hinges on ensuring that the reaction is linear with respect to both time and protein concentration. This is confirmed in preliminary experiments. The inclusion of a positive control (e.g., Dextromethorphan, another known CYP2D6 substrate) validates the activity of the microsomal preparation.

B. Materials:

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Propranolol HCl

-

4-Hydroxypropranolol (analytical standard)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Acetonitrile (ACN) with 0.1% Formic Acid (for quenching)

-

Internal Standard (IS) (e.g., Labetalol)

-

96-well incubation plates and analytical plates

C. Experimental Workflow:

D. Step-by-Step Methodology:

-

Preparation: Prepare serial dilutions of propranolol in buffer. In a 96-well plate, add buffer, the appropriate amount of propranolol stock, and the diluted HLM suspension (final protein concentration typically 0.2-0.5 mg/mL).

-

Pre-incubation: Equilibrate this "pre-incubation plate" at 37°C for 5 minutes. This step ensures all components are at the optimal reaction temperature before initiation.

-

Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution to each well. The use of a regenerating system provides a sustained source of the essential cofactor, NADPH, ensuring linearity.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes), established during linearity testing.

-

Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This simultaneously quenches enzymatic activity and precipitates the microsomal protein.

-

Sample Cleanup: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant, which contains the analyte (4-OHP) and IS, to a clean analytical plate.

-

Analysis: Analyze the samples via a validated LC-MS/MS method. Quantify the amount of 4-OHP formed against a standard curve prepared with the authentic 4-OHP standard.[16]

E. Data Analysis: Convert the amount of 4-OHP formed into a velocity (e.g., pmol/min/mg protein). Plot velocity against the propranolol concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximal reaction velocity).

Conclusion: A Paradigm for Personalized Medicine

The metabolism of propranolol via CYP2D6 is more than a simple academic example; it is a clinical paradigm that underscores the necessity of integrating pharmacogenomic data into drug development and patient care.[17] For the research scientist, understanding the nuances of this pathway—from its basic kinetics to the activity of its metabolites and the potential for mechanism-based inhibition—is fundamental to designing safer and more effective drugs. For the clinician, awareness of a patient's CYP2D6 status can provide invaluable guidance in dose selection, minimizing the risk of adverse events in Poor Metabolizers and avoiding therapeutic failure in Ultrarapid Metabolizers. As we continue to advance in the era of precision medicine, the lessons learned from the propranolol-CYP2D6 interaction will remain a guiding principle for optimizing pharmacotherapy.

References

-

Genomics Education Programme. (n.d.). CYP2D6 — Knowledge Hub. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries. Retrieved from [Link]

-

Yang, F., Sharma, S. S., Bureik, M., & Parr, M. K. (2023). Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol. MDPI. Retrieved from [Link]

-

Parr, M. K., et al. (2021). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. MDPI. Retrieved from [Link]

-

Rowland, K., et al. (1994). Inhibition of CYP2D6 activity by treatment with propranolol and the role of 4-hydroxy propranolol. British Journal of Clinical Pharmacology. Retrieved from [Link]

-

Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology. Retrieved from [Link]

-

ScienceOpen. (n.d.). Pharmacology of Propranolol. Retrieved from [Link]

-

Freie Universität Berlin. (n.d.). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Retrieved from [Link]

-

Tolledo, E. C., et al. (2020). Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses. British Journal of Pharmacology. Retrieved from [Link]

-

ResearchGate. (2020). Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses | Request PDF. Retrieved from [Link]

-

Lo, M., & Riegelman, S. (1981). Combined high-performance liquid chromatographic procedure for measuring 4-hydroxypropranolol and propranolol in plasma. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Open Access Journals. (n.d.). Propranolol and its Mechanism of Action. Retrieved from [Link]

-

ClinPGx. (n.d.). propranolol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propranolol - StatPearls. Retrieved from [Link]

-

ARUP Consult. (2025). CYP2D6 | Test Fact Sheet. Retrieved from [Link]

-

PubMed. (2020). Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses. Retrieved from [Link]

-

Walle, T., et al. (1978). Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy. British Journal of Clinical Pharmacology. Retrieved from [Link]

-

Gene2Rx. (2024). Exploring CYP2D6 and the Impact of Genetic Variations on Enzyme Function and Drug Response. Retrieved from [Link]

-

Drugs.com. (n.d.). Propranolol: Uses, Dosage, Side Effects, Warnings. Retrieved from [Link]

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Propranolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. Pharmacology of Propranolol | Pharmacology Mentor [pharmacologymentor.com]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 12. gene2rx.com [gene2rx.com]

- 13. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Inhibition of CYP2D6 activity by treatment with propranolol and the role of 4-hydroxy propranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Propranolol is a mechanism‐based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6‐transgenic mice: Effects on activity and drug responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combined high-performance liquid chromatographic procedure for measuring 4-hydroxypropranolol and propranolol in plasma: pharmacokinetic measurements following conventional and slow-release propranolol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CYP2D6 | Test Fact Sheet [arupconsult.com]

Stereoselective pharmacokinetics of (-)-4-Hydroxypropranolol

An In-Depth Technical Guide to the Stereoselective Pharmacokinetics of (-)-4-Hydroxypropranolol

Executive Summary

Propranolol, a widely used beta-adrenergic blocker, is administered clinically as a racemic mixture of its two enantiomers: (S)-(-)-propranolol and (R)-(+)-propranolol. The majority of the beta-blocking activity resides in the (S)-(-) enantiomer. Following oral administration, propranolol undergoes extensive first-pass metabolism, leading to the formation of several metabolites, among which 4-hydroxypropranolol (4-OHP) is pharmacologically active and possesses beta-blocking potency comparable to the parent drug.[1] The formation and subsequent elimination of 4-OHP are highly stereoselective, significantly influencing the pharmacokinetic and pharmacodynamic profile of propranolol. This guide provides a detailed examination of the stereoselective processes governing the pharmacokinetics of the this compound enantiomer, intended for researchers, scientists, and professionals in drug development. We will explore the enzymatic pathways, analytical methodologies for chiral separation, and the clinical implications of this stereoselectivity.

Introduction: Propranolol and the Significance of Stereochemistry

Propranolol is a non-selective beta-blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias. It is administered as a racemate, a 1:1 mixture of (S)-(-)- and (R)-(+)-propranolol. The biological activity of these enantiomers differs significantly; the (S)-(-) form is a potent beta-adrenoceptor antagonist, while the (R)-(+) form is not, though both enantiomers exhibit local anesthetic effects.[2]

This difference in pharmacological activity underscores the importance of considering each enantiomer as a distinct chemical entity. The body's chiral environment—enzymes and receptors—interacts differently with each stereoisomer, leading to stereoselectivity in both pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). A critical aspect of propranolol's disposition is its extensive hepatic first-pass metabolism, which is also a stereoselective process.[3] One of the major metabolic pathways is aromatic ring hydroxylation, producing the active metabolite 4-hydroxypropranolol (4-OHP). Understanding the stereoselective pharmacokinetics of 4-OHP is crucial for fully characterizing the therapeutic and toxicological profile of racemic propranolol.

Stereoselective Formation of 4-Hydroxypropranolol

The conversion of propranolol to 4-OHP is a primary metabolic route that exhibits profound stereoselectivity. This process is catalyzed predominantly by cytochrome P450 enzymes in the liver, with a notable contribution from CYP2D6.

Causality of Stereoselective Hydroxylation: The enzymatic active sites of CYPs are chiral, allowing for preferential binding and orientation of one enantiomer over the other. Studies have consistently shown that the aromatic ring oxidation of propranolol strongly favors the (R)-(+)-enantiomer.[4][5] This leads to a higher rate of formation of (R)-4-hydroxypropranolol compared to (S)-4-hydroxypropranolol. Consequently, this stereoselective metabolism results in a greater systemic bioavailability of the more pharmacologically active (S)-(-)-propranolol compared to the (R)-(+)-enantiomer after oral administration.[5]

The polymorphic nature of the CYP2D6 enzyme adds another layer of complexity. Individuals classified as "poor metabolizers" due to genetic variants of CYP2D6 produce significantly less 4-OHP than "extensive metabolizers".[6] This variability can alter the metabolite-to-parent drug ratio and must be considered in pharmacokinetic modeling and patient stratification.

Caption: Stereoselective metabolism of propranolol to 4-hydroxypropranolol.

Analytical Methodologies for Chiral Separation

To accurately study stereoselective pharmacokinetics, robust analytical methods capable of resolving and quantifying individual enantiomers in biological matrices are essential. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.

Rationale for Chiral Assays: Standard achiral assays measure the total concentration of a drug, masking the potentially significant differences in the absorption, distribution, metabolism, and excretion (ADME) of individual enantiomers. A self-validating system for chiral analysis must not only separate the enantiomers but also demonstrate accuracy, precision, and sensitivity for each, ensuring that pharmacokinetic parameters are reliable.

Field-Proven Experimental Protocol: Stereoselective HPLC Assay

This protocol is based on a validated method for the simultaneous quantification of (S)-(-) and (R)-(+) enantiomers of propranolol and 4-hydroxypropranolol in human plasma.[7][8] The core principle is pre-column derivatization with a chiral reagent to convert the enantiomers into diastereomers, which can then be separated on a standard achiral reversed-phase column.

Step-by-Step Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 0.5 mL of human plasma, add an internal standard (e.g., 4-methylpropranolol).

-

Alkalinize the plasma sample with 0.5 mL of 1 M sodium carbonate.

-

Perform extraction by adding 6 mL of an organic solvent mixture (e.g., ether/dichloromethane, 7:3 v/v) and vortexing for 10 minutes.

-

Centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

-

Chiral Derivatization:

-

Reconstitute the dried extract in 100 µL of dichloromethane.

-

Add 50 µL of a chiral derivatizing reagent solution, such as 2,3,4,6-tetra-O-acetyl-β-glucopyranosyl isothiocyanate (GITC) in dichloromethane (4 mg/mL).

-

Incubate the reaction mixture at 60°C for 30 minutes to form diastereomeric thiourea derivatives.

-

After incubation, evaporate the solvent to dryness.

-

-

HPLC Analysis:

-

Reconstitute the derivatized sample in 100 µL of the mobile phase.

-

Inject a defined volume (e.g., 50 µL) onto the HPLC system.

-

Chromatographic Conditions:

-

Column: Standard Reversed-Phase C18 column (e.g., Altex C18, 5 µm).

-

Mobile Phase: An isocratic mixture of acetonitrile, water, phosphoric acid, and triethylamine. A typical composition for separating 4-OHP derivatives is 50:50:0.15:0.06 (v/v).[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detection is used for high sensitivity. For 4-OHP derivatives, excitation (λex) is at 325 nm and emission (λem) is at 400 nm.[7]

-

-

-

Quantification:

-

Construct calibration curves for each enantiomer using spiked plasma standards processed through the entire procedure.

-

Calculate the concentration of each enantiomer in the unknown samples by comparing their peak area ratios (relative to the internal standard) to the calibration curve. The assay should demonstrate linearity in the expected concentration range (e.g., 2 to 50 ng/mL for 4-OHP enantiomers).[7]

-

Caption: Workflow for stereoselective analysis of 4-OHP enantiomers.

Stereoselective Pharmacokinetics of this compound

Once formed, the enantiomers of 4-OHP exhibit their own distinct pharmacokinetic profiles, particularly in their subsequent metabolism and excretion.

Distribution